molecular formula C25H38N4O5 B14192085 L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine CAS No. 924294-07-5

L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine

Cat. No.: B14192085
CAS No.: 924294-07-5
M. Wt: 474.6 g/mol
InChI Key: PXVJMNNKUZDOMX-MQBSTWLZSA-N
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Description

L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine is a synthetic peptide composed of four amino acids: phenylalanine, proline, isoleucine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of phenylalanine can lead to the formation of tyrosine derivatives.

Scientific Research Applications

L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanyl-L-prolyl-L-isoleucyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various biomolecules.

Properties

CAS No.

924294-07-5

Molecular Formula

C25H38N4O5

Molecular Weight

474.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C25H38N4O5/c1-5-16(4)21(23(31)27-20(15(2)3)25(33)34)28-22(30)19-12-9-13-29(19)24(32)18(26)14-17-10-7-6-8-11-17/h6-8,10-11,15-16,18-21H,5,9,12-14,26H2,1-4H3,(H,27,31)(H,28,30)(H,33,34)/t16-,18-,19-,20-,21-/m0/s1

InChI Key

PXVJMNNKUZDOMX-MQBSTWLZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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